molecular formula C11H17NOS B13000365 (R)-2-Methyl-N-(m-tolyl)propane-2-sulfinamide

(R)-2-Methyl-N-(m-tolyl)propane-2-sulfinamide

Cat. No.: B13000365
M. Wt: 211.33 g/mol
InChI Key: HXWRPRYPEZIYKL-UHFFFAOYSA-N
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Description

®-2-Methyl-N-(m-tolyl)propane-2-sulfinamide is a chiral sulfinamide compound that has gained attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-N-(m-tolyl)propane-2-sulfinamide typically involves the reaction of ®-2-methylpropane-2-sulfinamide with m-tolyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and enantiomeric purity.

Industrial Production Methods

In industrial settings, the production of ®-2-Methyl-N-(m-tolyl)propane-2-sulfinamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-N-(m-tolyl)propane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfinamide to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The sulfinamide group can participate in nucleophilic substitution reactions, where the sulfinamide nitrogen acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted sulfinamides depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Methyl-N-(m-tolyl)propane-2-sulfinamide is widely used as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in various reactions makes it a valuable tool for the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions and protein-ligand interactions. Its chiral nature allows researchers to investigate the stereochemical aspects of biological processes.

Medicine

In medicinal chemistry, ®-2-Methyl-N-(m-tolyl)propane-2-sulfinamide is explored for its potential therapeutic applications. It serves as a building block for the synthesis of chiral drugs and pharmaceutical intermediates.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its unique properties make it suitable for various applications, including the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of ®-2-Methyl-N-(m-tolyl)propane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinamide group can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their activity and function. The chiral nature of the compound allows it to selectively interact with enantiomerically pure targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Methyl-N-(m-tolyl)propane-2-sulfinamide
  • ®-2-Methyl-N-(p-tolyl)propane-2-sulfinamide
  • ®-2-Methyl-N-(o-tolyl)propane-2-sulfinamide

Uniqueness

®-2-Methyl-N-(m-tolyl)propane-2-sulfinamide is unique due to its specific chiral configuration and the presence of the m-tolyl group. This configuration imparts distinct stereochemical properties, making it a valuable compound for asymmetric synthesis and other applications. Compared to its similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, leading to unique outcomes in various research and industrial processes.

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

2-methyl-N-(3-methylphenyl)propane-2-sulfinamide

InChI

InChI=1S/C11H17NOS/c1-9-6-5-7-10(8-9)12-14(13)11(2,3)4/h5-8,12H,1-4H3

InChI Key

HXWRPRYPEZIYKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)C(C)(C)C

Origin of Product

United States

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